S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE

Glutathione S-Transferase Phase II Enzyme Induction Chemoprevention

S-[N-(3-Phenylpropyl)(thiocarbamoyl)]-L-cysteine (PPTC, CAS 137915-13-0) is a water-soluble phenylalkyl isothiocyanate (ITC)-cysteine conjugate, structurally defined as (2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid, with a molecular weight of 298.42 g/mol. As a member of the S-(N-arylalkylthiocarbamoyl)-L-cysteine class, PPTC was developed to improve upon the toxicity and bioavailability limitations of its parent ITC, 3-phenylpropyl isothiocyanate (PPITC).

Molecular Formula C13H18N2O2S2
Molecular Weight 298.4 g/mol
Cat. No. B7796420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE
Molecular FormulaC13H18N2O2S2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N
InChIInChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)
InChIKeyXMEUXBMTQJJHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-[N-(3-Phenylpropyl)(thiocarbamoyl)]-L-Cysteine (PPTC): A Water-Soluble Isothiocyanate-Cysteine Conjugate for HO-1 and Phase II Enzyme Research


S-[N-(3-Phenylpropyl)(thiocarbamoyl)]-L-cysteine (PPTC, CAS 137915-13-0) is a water-soluble phenylalkyl isothiocyanate (ITC)-cysteine conjugate, structurally defined as (2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid, with a molecular weight of 298.42 g/mol [1]. As a member of the S-(N-arylalkylthiocarbamoyl)-L-cysteine class, PPTC was developed to improve upon the toxicity and bioavailability limitations of its parent ITC, 3-phenylpropyl isothiocyanate (PPITC) [2]. Its design confers aqueous solubility suitable for both in vitro and in vivo experimental systems, positioning it as a research tool for investigating heme oxygenase-1 (HO-1) induction and phase II detoxification enzyme modulation [3][4].

Why S-[N-(3-Phenylpropyl)(thiocarbamoyl)]-L-Cysteine Cannot Be Interchanged with Other ITC Conjugates or Parent Isothiocyanates


Direct substitution of PPTC with its closest structural analog, S-[N-benzyl(thiocarbamoyl)]-L-cysteine (BTTC), or its parent isothiocyanate, 3-phenylpropyl isothiocyanate (PPITC), is precluded by significant divergence in biological activity profiles, tissue-specific enzyme induction potency, and experimental handling requirements. Comparative studies reveal an inverse relationship between alkyl chain length and glutathione S-transferase (GST) induction potency for conjugates versus parent ITCs, meaning PPTC and BTTC are not equipotent across tissues [1]. Furthermore, while PPITC is a more potent inhibitor of certain cytochrome P450 isozymes in vitro, its hydrophobic nature limits its utility in aqueous biological assays compared to the water-soluble PPTC [2]. Selection of the appropriate compound must therefore be driven by the specific experimental endpoint (e.g., HO-1 induction vs. CYP inhibition) and the biological matrix (in vitro aqueous buffer vs. in vivo administration), as outlined in the quantitative evidence below [3].

Quantitative Differentiation Guide: S-[N-(3-Phenylpropyl)(thiocarbamoyl)]-L-Cysteine vs. Analogs and Parent Compounds


PPTC vs. BTTC: Alkyl Chain Length Dictates Divergent Tissue-Specific GST Induction Potency

In a direct head-to-head comparison of GST induction across multiple mouse tissues, PPTC demonstrated a distinct activity profile relative to its benzyl analog, BTTC. This divergence is driven by the alkyl chain length of the conjugate, which inverts the relative potency observed for their parent isothiocyanates [1].

Glutathione S-Transferase Phase II Enzyme Induction Chemoprevention Prodrug Design

PPTC and BTTC: Equipotent Inducers of HO-1-Mediated Renoprotection Against Cisplatin Nephrotoxicity In Vivo

PPTC and its analog BTTC were evaluated head-to-head for their ability to protect against cisplatin (CDDP)-induced nephrotoxicity. Both compounds demonstrated potent, HO-1-dependent renoprotective effects in vitro and in vivo, with nearly identical efficacy at the doses tested [1][2].

Heme Oxygenase-1 Nephroprotection Cisplatin Toxicity In Vivo Model

PPTC vs. PPITC: Conjugate Sacrifices CYP Inhibition Potency for Water Solubility and Reduced Toxicity

Conjugation of parent isothiocyanates with cysteine to form compounds like PPTC results in a significant decrease in their ability to directly inhibit cytochrome P450 (CYP) isozymes. This trend is a class-level characteristic, suggesting the conjugate acts as a prodrug requiring dissociation for full CYP inhibitory activity [1].

Cytochrome P450 CYP Inhibition Isothiocyanate Conjugates Structure-Activity Relationship

Aqueous Solubility: A Key Differentiator for In Vitro Assay Design

PPTC is characterized by its water solubility, a critical feature for experimental handling that distinguishes it from its hydrophobic parent isothiocyanate, PPITC. This property enables its use in aqueous biological systems without the need for organic co-solvents that may introduce confounding variables [1].

Solubility In Vitro Assays Formulation Experimental Handling

Optimal Application Scenarios for S-[N-(3-Phenylpropyl)(thiocarbamoyl)]-L-Cysteine Based on Quantitative Evidence


Investigating HO-1-Dependent Cytoprotection in Renal and Other Epithelial Cell Models

PPTC is an ideal tool for studying the heme oxygenase-1 (HO-1) pathway in vitro. At low micromolar concentrations (5-10 μM), it potently induces HO-1 protein expression and enzymatic activity in renal tubular epithelial cells, conferring resistance to cisplatin-induced apoptosis [1]. This makes it a valuable probe for elucidating the cytoprotective and antioxidant signaling networks downstream of HO-1 activation, without the confounding cytotoxicity observed at higher concentrations (>20 μM) [2].

In Vivo Studies of Chemoprevention and Protection Against Drug-Induced Organ Toxicity

The water solubility and in vivo efficacy of PPTC support its use in animal models of chemoprevention and drug-induced toxicity. In a rat model, pre-treatment with 25 mg/kg i.p. PPTC completely abolished the nephrotoxic effects of cisplatin [1]. This established efficacy profile makes PPTC a relevant positive control or test agent for evaluating interventions against acute kidney injury and for exploring the role of phase II enzyme induction in mitigating chemical carcinogenesis [3].

Comparative Structure-Activity Relationship (SAR) Studies of Isothiocyanate Prodrugs

PPTC serves as a key comparator in SAR studies aimed at dissecting the biological activity of isothiocyanate conjugates. Its distinct alkyl chain length (3-phenylpropyl) produces a unique GST induction profile compared to the benzyl analog BTTC, demonstrating that small structural modifications in the conjugate series invert the potency trends seen with parent ITCs [4]. Researchers can leverage this property to investigate how alkyl chain length modulates tissue-specific enzyme induction and prodrug activation.

Aqueous-Based Biochemical Assays Requiring an Isothiocyanate Moiety

For any biochemical or cell-based assay where the use of organic solvents like DMSO is undesirable or must be minimized, PPTC offers a distinct advantage over its hydrophobic parent compound, PPITC. Its confirmed water solubility (at least ~25 mg/mL) [5][6] allows for direct dissolution in aqueous buffers, simplifying assay design and reducing the risk of solvent-induced artifacts, making it the compound of choice for studying ITC biology in aqueous environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.